molecular formula C13H14O B14321898 Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- CAS No. 109276-10-0

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl-

Cat. No.: B14321898
CAS No.: 109276-10-0
M. Wt: 186.25 g/mol
InChI Key: FKVIKTMLTIPULX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is a bicyclic compound that features a norbornene structure with a phenyl group attached to the second carbon and a hydroxyl group on the fifth carbon. This compound is known for its unique structural properties and reactivity, making it a subject of interest in various fields of chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- typically involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. One common method is the reaction of cyclopentadiene with phenylacetylene under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a catalyst such as a Lewis acid to enhance the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a saturated bicyclic alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of bicyclo[2.2.1]hept-5-en-2-one, 2-phenyl-.

    Reduction: Formation of bicyclo[2.2.1]heptan-2-ol, 2-phenyl-.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in specific chemical reactions, such as binding to enzymes or receptors, which can modulate biological processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]hept-5-en-2-ol: Lacks the phenyl group, resulting in different reactivity and applications.

    Bicyclo[2.2.1]hept-5-en-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties.

    Bicyclo[2.2.1]heptan-2-ol: Saturated version of the compound, with different reactivity and stability.

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-ol, 2-phenyl- is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

109276-10-0

Molecular Formula

C13H14O

Molecular Weight

186.25 g/mol

IUPAC Name

2-phenylbicyclo[2.2.1]hept-5-en-2-ol

InChI

InChI=1S/C13H14O/c14-13(11-4-2-1-3-5-11)9-10-6-7-12(13)8-10/h1-7,10,12,14H,8-9H2

InChI Key

FKVIKTMLTIPULX-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)(C3=CC=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.